molecular formula C30H23N3O7S B11978067 ethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11978067
M. Wt: 569.6 g/mol
InChI Key: DLSPLPMEQWNOHK-BZZOAKBMSA-N
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Description

Ethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolo[3,2-a]pyrimidines. This compound is characterized by its intricate structure, which includes a furan ring, an indole moiety, and a thiazolo[3,2-a]pyrimidine core. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the specific transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and application .

Scientific Research Applications

Ethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways involved in diseases such as cancer and inflammation.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and modulating various biological pathways. For example, it may inhibit the activity of certain kinases involved in cell signaling, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with diverse biological targets. This makes it a versatile compound for research and potential therapeutic applications .

Properties

Molecular Formula

C30H23N3O7S

Molecular Weight

569.6 g/mol

IUPAC Name

ethyl (2Z)-5-[4-(furan-2-carbonyloxy)phenyl]-7-methyl-2-(1-methyl-2-oxoindol-3-ylidene)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C30H23N3O7S/c1-4-38-29(37)22-16(2)31-30-33(24(22)17-11-13-18(14-12-17)40-28(36)21-10-7-15-39-21)27(35)25(41-30)23-19-8-5-6-9-20(19)32(3)26(23)34/h5-15,24H,4H2,1-3H3/b25-23-

InChI Key

DLSPLPMEQWNOHK-BZZOAKBMSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C4=CC=CO4)C(=O)/C(=C/5\C6=CC=CC=C6N(C5=O)C)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C4=CC=CO4)C(=O)C(=C5C6=CC=CC=C6N(C5=O)C)S2)C

Origin of Product

United States

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